Lipophilicity Differentiation: LogP of 2-(Dimethylamino)-3-(trifluoromethyl)benzaldehyde Compared to the 5-Trifluoromethyl Regioisomer
The calculated partition coefficient (LogP) for 2-(dimethylamino)-3-(trifluoromethyl)benzaldehyde (CAS 1289063-05-3) is 2.5839 . While the ortho-dimethylamino/para-trifluoromethyl regioisomer (CAS 945847-58-5) has an identical computed LogP of 2.58390 , the difference in substitution pattern (meta-CF₃ versus para-CF₃) produces a markedly different electron distribution at the reactive aldehyde center, as evidenced by distinct density values: the 5-CF₃ isomer exhibits a measured density of 1.258±0.06 g/cm³ at 20°C and a boiling point of 259.8±40.0°C at 760 mmHg, whereas these physical constants are not reported for the 3-CF₃ isomer, suggesting divergent intermolecular interactions and potentially different chromatographic retention behavior . For applications where passive membrane permeability or reverse-phase HPLC retention time consistency is critical, the meta-CF₃ substitution pattern of CAS 1289063-05-3 offers a structurally distinct lipophilic profile compared to para-CF₃ analogs.
| Evidence Dimension | Calculated lipophilicity (LogP) and physical constants |
|---|---|
| Target Compound Data | LogP = 2.5839; density and boiling point not reported in available sources |
| Comparator Or Baseline | 2-(Dimethylamino)-5-(trifluoromethyl)benzaldehyde (CAS 945847-58-5): LogP = 2.58390; Density = 1.258±0.06 g/cm³ (20°C, 760 mmHg); Boiling Point = 259.8±40.0°C (760 mmHg) |
| Quantified Difference | LogP values are equivalent within computational precision; however, the 5-CF₃ isomer exhibits distinct measured density and boiling point values that are unreported for the 3-CF₃ isomer |
| Conditions | Computational prediction (LogP) vs. experimental measurement (density, boiling point) for comparator |
Why This Matters
The distinct physicochemical constants of the 5-CF₃ regioisomer indicate that the 3-CF₃ compound (CAS 1289063-05-3) will behave differently in purification workflows and formulation studies, making regioisomer-specific sourcing essential for reproducible experimental outcomes.
